2-(4-Fluorophenyl)-3-(pyridin-4-yl)propanoicacid
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Overview
Description
2-(4-Fluorophenyl)-3-(pyridin-4-yl)propanoic acid is an organic compound that features a fluorinated phenyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-3-(pyridin-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 4-pyridinecarboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction with malonic acid in the presence of a base such as sodium ethoxide.
Cyclization: The resulting intermediate is then cyclized under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Fluorophenyl)-3-(pyridin-4-yl)propanoic acid may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-3-(pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-3-(pyridin-4-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-3-(pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The fluorinated phenyl group and pyridine ring allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-(pyridin-4-yl)propanoic acid
- 2-(4-Bromophenyl)-3-(pyridin-4-yl)propanoic acid
- 2-(4-Methylphenyl)-3-(pyridin-4-yl)propanoic acid
Uniqueness
2-(4-Fluorophenyl)-3-(pyridin-4-yl)propanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-pyridin-4-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-12-3-1-11(2-4-12)13(14(17)18)9-10-5-7-16-8-6-10/h1-8,13H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEZUBOOGHWTEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC2=CC=NC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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